1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(diphenylmethyl)piperazine
Overview
Description
Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .
Synthesis Analysis
Benzofuran compounds have attracted much attention from synthetic organic chemists due to their complex structures and biological activities . Novel methods for constructing benzofuran rings have been discovered in recent years . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Molecular Structure Analysis
The benzofuran ring is a key heterocycle installed during the total synthesis of a natural product as the desired target . This ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The construction of benzofuran rings involves various chemical reactions. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Physical And Chemical Properties Analysis
Benzofuran compounds are versatile and have unique physicochemical properties . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .Mechanism of Action
Future Directions
Benzofuran compounds have potential applications in many aspects, making these substances potential natural drug lead compounds . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide . Future research may focus on discovering new benzofuran compounds and exploring their biological activities and potential applications.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3,5-dimethyl-1-benzofuran-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-20-13-14-25-24(19-20)21(2)27(32-25)28(31)30-17-15-29(16-18-30)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,26H,15-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRVSMFDWGCVHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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